REACTION_CXSMILES
|
[CH3:1][N:2]([CH:10]1[CH:15]2[CH2:16][CH2:17][N:12]([CH2:13][CH2:14]2)[CH2:11]1)CC1C=CC=CC=1>[Pd].C(O)C>[CH3:1][NH:2][CH:10]1[CH:15]2[CH2:16][CH2:17][N:12]([CH2:13][CH2:14]2)[CH2:11]1
|
Name
|
3-(N-methyl N-benzylamino)quinuclidine
|
Quantity
|
33.3 g
|
Type
|
reactant
|
Smiles
|
CN(CC1=CC=CC=C1)C1CN2CCC1CC2
|
Name
|
|
Quantity
|
16 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then it is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated (under a good vacuum and when cold) and the residue
|
Type
|
DISTILLATION
|
Details
|
is distilled (Boiling point [24 mm/Hg]=110° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1CN2CCC1CC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([CH:10]1[CH:15]2[CH2:16][CH2:17][N:12]([CH2:13][CH2:14]2)[CH2:11]1)CC1C=CC=CC=1>[Pd].C(O)C>[CH3:1][NH:2][CH:10]1[CH:15]2[CH2:16][CH2:17][N:12]([CH2:13][CH2:14]2)[CH2:11]1
|
Name
|
3-(N-methyl N-benzylamino)quinuclidine
|
Quantity
|
33.3 g
|
Type
|
reactant
|
Smiles
|
CN(CC1=CC=CC=C1)C1CN2CCC1CC2
|
Name
|
|
Quantity
|
16 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then it is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated (under a good vacuum and when cold) and the residue
|
Type
|
DISTILLATION
|
Details
|
is distilled (Boiling point [24 mm/Hg]=110° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1CN2CCC1CC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |